![molecular formula C20H19ClN2O2S B269216 3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B269216.png)

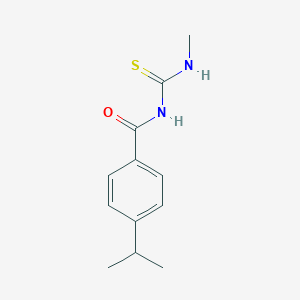

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that belongs to the class of anthelmintic drugs. It is widely used in the treatment of filariasis, a parasitic disease caused by thread-like nematode worms that live in the lymphatic system of the human body. DEC is a potent and effective drug that has been used for over 60 years in the treatment of filariasis.

Mechanism of Action

DEC exerts its anthelmintic activity by several mechanisms. It inhibits the metabolism of the microfilariae, leading to their death. It also disrupts the motility of the worms, making it difficult for them to move and survive. Additionally, DEC has immunomodulatory effects that enhance the immune response of the host against the parasites.

Biochemical and Physiological Effects:

DEC has been shown to have both biochemical and physiological effects on the human body. It can cause a decrease in the levels of eosinophils, which are a type of white blood cell involved in the immune response. DEC can also cause an increase in the levels of cytokines, which are signaling molecules that regulate the immune response. Physiologically, DEC can cause side effects such as nausea, vomiting, and dizziness.

Advantages and Limitations for Lab Experiments

DEC has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and a long history of use in the treatment of filariasis. It is also relatively inexpensive and widely available. However, there are some limitations to the use of DEC in lab experiments. It can be difficult to obtain pure samples of DEC due to its complex synthesis process. Additionally, DEC has a narrow therapeutic index, meaning that it can be toxic at high doses.

Future Directions

There are several future directions for the research and development of DEC. One area of focus is the development of new formulations of DEC that are more effective and have fewer side effects. Another area of research is the use of DEC in combination with other drugs to increase its efficacy and reduce the risk of resistance. Additionally, there is a need for more research on the immunomodulatory effects of DEC and their potential use in the treatment of other diseases. Finally, there is a need for more research on the long-term effects of DEC use on the human body.

Synthesis Methods

DEC is synthesized by reacting 3-chloro-1-benzothiophene-2-carboxylic acid with diethylamine and diethylcarbamoyl chloride. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified by recrystallization. The synthesis of DEC is a complex and time-consuming process that requires specialized equipment and expertise.

Scientific Research Applications

DEC has been extensively studied for its efficacy in the treatment of filariasis. It has been shown to be highly effective in killing the microfilariae (larval stage) of the filarial worms, thereby reducing the transmission of the disease. DEC has also been studied for its potential use in the treatment of other parasitic diseases such as onchocerciasis (river blindness) and loiasis (eye worm infection).

properties

Product Name |

3-chloro-N-{3-[(diethylamino)carbonyl]phenyl}-1-benzothiophene-2-carboxamide |

|---|---|

Molecular Formula |

C20H19ClN2O2S |

Molecular Weight |

386.9 g/mol |

IUPAC Name |

3-chloro-N-[3-(diethylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C20H19ClN2O2S/c1-3-23(4-2)20(25)13-8-7-9-14(12-13)22-19(24)18-17(21)15-10-5-6-11-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,22,24) |

InChI Key |

QDZYNNMGIGEOED-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)

![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269134.png)

![2,2-dimethyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}propanamide](/img/structure/B269138.png)

![3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269139.png)

![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)

![N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B269144.png)

![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)

![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)

![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)

![2-chloro-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269151.png)

![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)